N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxy groups and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of the compound N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
This compound interacts with its targets, the carboxylic acids, by forming an active ester . This active ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . The resulting product is a carboxylic derivative .
Biochemical Pathways
The biochemical pathway affected by this compound is the amide coupling pathway . This pathway involves the formation of amides from carboxylic acids and amines . The compound acts as a reagent in this pathway, facilitating the formation of amides .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of carboxylic derivatives . These derivatives can include amides, esters, and other carboxylic functional groups .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of carboxylic acids and suitable nucleophiles . Additionally, the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with 3,4-dimethylbenzenesulfonamide in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can act as a coupling agent in peptide synthesis, facilitating the formation of amide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is used as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds, making it valuable in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicine, the compound’s ability to form stable amide bonds makes it useful in drug development. It can be used to synthesize peptide-based drugs with improved stability and bioavailability.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- N,N-Diisopropylethylamine
Uniqueness
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific combination of a triazine ring and a benzenesulfonamide moiety. This structure imparts distinct reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-5-6-11(7-10(9)2)23(19,20)15-8-12-16-13(21-3)18-14(17-12)22-4/h5-7,15H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGJLFADGKCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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